molecular formula C11H18NO2PSi B14620371 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine CAS No. 58068-64-7

3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine

Cat. No.: B14620371
CAS No.: 58068-64-7
M. Wt: 255.32 g/mol
InChI Key: HSMNBFZBQISGIH-UHFFFAOYSA-N
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Description

3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is an organophosphorus compound that features a unique combination of a phenyl group, a trimethylsilyl group, and an oxazaphospholidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine typically involves the reaction of a phenyl-substituted oxazaphospholidine with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is unique due to its oxazaphospholidine ring, which imparts distinct chemical properties compared to other trimethylsilyl-substituted compounds. This structural feature allows for specific reactivity patterns and applications that are not observed in similar compounds .

Properties

CAS No.

58068-64-7

Molecular Formula

C11H18NO2PSi

Molecular Weight

255.32 g/mol

IUPAC Name

trimethyl-[(3-phenyl-1,3,2-oxazaphospholidin-2-yl)oxy]silane

InChI

InChI=1S/C11H18NO2PSi/c1-16(2,3)14-15-12(9-10-13-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

HSMNBFZBQISGIH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP1N(CCO1)C2=CC=CC=C2

Origin of Product

United States

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